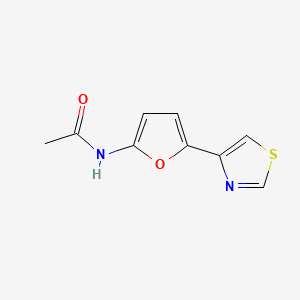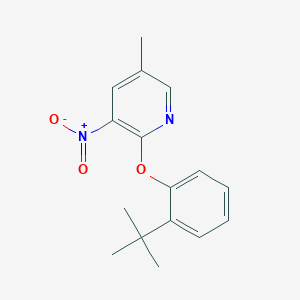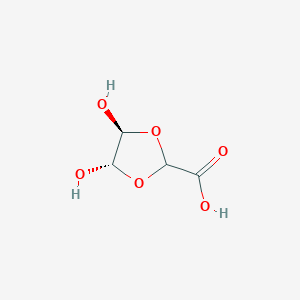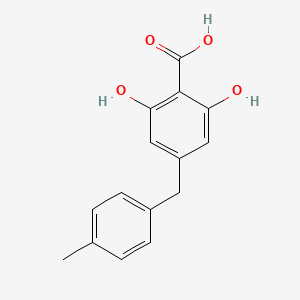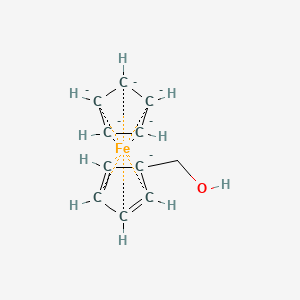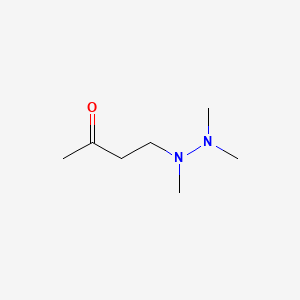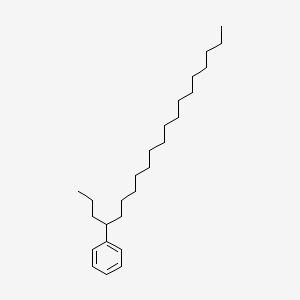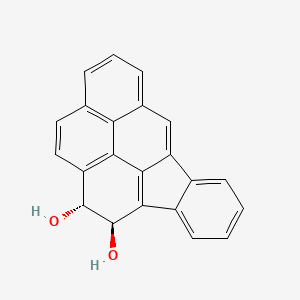![molecular formula C10H16ClNO2 B13785343 [1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride CAS No. 63991-21-9](/img/structure/B13785343.png)
[1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride is a chemical compound with a complex structure that includes both hydroxyl and phenyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride typically involves the reaction of 3-hydroxyacetophenone with appropriate reagents under controlled conditions. One common method includes the use of concentrated sulfuric acid and sodium nitrite at low temperatures, followed by gradual heating .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions in controlled environments to ensure purity and yield. The process may include multiple steps of purification and crystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
[1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of pharmaceuticals and fine chemicals .
Biology
This compound has applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. It is used in assays to investigate the activity of specific enzymes and their inhibitors .
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It is studied for its role in modulating biochemical pathways and its potential use in drug development .
Industry
Industrially, this compound is used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers, resins, and other advanced materials .
Wirkmechanismus
The mechanism of action of [1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride involves its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, influencing various biochemical pathways. For instance, it may increase the expression of pro-apoptotic proteins like bax and caspase-3, while decreasing anti-apoptotic proteins like bcl-2, thereby inducing apoptosis in certain cell types .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-hydroxy-1-(3-hydroxyphenyl)propan-2-one: This compound shares a similar structure but lacks the methylazanium group.
N-(1-hydroxy-3-phenyl-propan-2-yl)benzamide: Another related compound with a benzamide group instead of the methylazanium group.
Uniqueness
The presence of the methylazanium group in [1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride distinguishes it from similar compounds. This functional group imparts unique chemical properties, such as increased solubility and reactivity, making it particularly useful in specific applications.
Eigenschaften
CAS-Nummer |
63991-21-9 |
|---|---|
Molekularformel |
C10H16ClNO2 |
Molekulargewicht |
217.69 g/mol |
IUPAC-Name |
[1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11-2)10(13)8-4-3-5-9(12)6-8;/h3-7,10-13H,1-2H3;1H |
InChI-Schlüssel |
OKSFLWQAQWJYJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC(=CC=C1)O)O)[NH2+]C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B13785279.png)
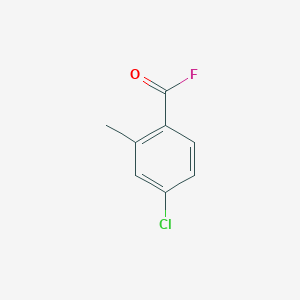
![2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13785292.png)

![2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole](/img/structure/B13785311.png)
